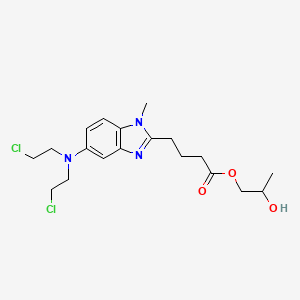

Bendamustine 2-Hydroxyprop-1-yl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bendamustine 2-Hydroxyprop-1-yl Ester is an alkyl ester derivative of bendamustine, a bifunctional chemotherapeutic agent combining alkylating and antimetabolite properties. This ester variant is synthesized to modulate solubility, stability, or bioavailability compared to the parent compound. The esterification process involves substituting the hydroxyl groups of bendamustine with a 2-hydroxypropyl group via halogenation reactions, as described in patents by Heraeus Deutschland GmbH and Dr. Reddy’s Laboratories . Key structural features include:

- Molecular formula: C₁₉H₂₉N₃O₄ (inferred from analogous esters).

- Functional groups: A benzimidazole core, bis(2-hydroxyethyl)amino group, and esterified butanoic acid side chain.

The synthesis employs hydroxyl-containing esters as starting materials, with oxalyl chloride and dialkylformamide facilitating halogen substitution . This method ensures reproducible high yields, critical for pharmaceutical scalability.

Preparation Methods

The synthesis of Bendamustine 2-Hydroxyprop-1-yl Ester involves the esterification of Bendamustine Hydrochloride. The process typically includes the reaction of Bendamustine with 2-Hydroxypropyl alcohol under specific conditions to form the ester. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Bendamustine 2-Hydroxyprop-1-yl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of Bendamustine and 2-Hydroxypropyl alcohol

Scientific Research Applications

Bendamustine is a chemotherapy medication that combines an alkylating agent and antimetabolite, and it is approved for the treatment of certain blood cancers . Bendamustine hydrochloride, or 4-(5-(bis-(2-chloro-ethyl)-amino)-1-methyl-1H-benzimidazol-2-yl)-butyric acid hydrochloride, was first synthesized in 1963 and developed as an anticancer drug . Bendamustine can cause crosslinking alkylation of DNA strands due to its di-(chloroethyl)-amine group . Approvals for bendamustine include the treatment of chronic lymphocytic leukemia (CLL), indolent non-Hodgkin lymphoma (NHL), and multiple myeloma (MM) . Bendamustine is often used with other cytostatic drugs like rituximab .

Clinical Applications of Bendamustine

Clinical research has increased in recent years regarding bendamustine . While bendamustine as a single agent has demonstrated good tolerability, its benefits have been limited when used to treat bile duct cancer, soft tissue sarcoma, germ cell cancer, small cell lung cancer, and pretreated metastatic or advanced breast cancer . Bendamustine in combination with other therapies has demonstrated comparable efficacy to standard treatment regimens, and it is considered an interesting drug for treating patients in poor clinical condition or as a second-line therapy, due to its mild side effects and reduced cross-resistance with other alkylating drugs .

Bendamustine in treating Lymphoma and Leukemia

Bendamustine has demonstrated effectiveness in treating conditions such as indolent non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia, and mantle cell lymphoma, and can improve progression-free survival, reduce residual tumor cells, and minimize tumor burden .

A study evaluated 134 patients treated with bendamustine and rituximab for starting dosage, patient characteristics, toxicities, and clinical outcome . The overall response rate (ORR) for the entire group of patients was 89% . After treatment with bendamustine and rituximab, 61 patients (46%) achieved complete response (CR), 56 patients (42%) achieved partial response/very good partial response (PR/VGPR), 4 patients (3%) had stable disease (SD), 11 patients (8%) had progressive disease (PD), and 1 patient had a hypersensitivity reaction to bendamustine and switched to alternate therapy .

Bendamustine was approved by the FDA on October 31, 2008, for treating patients with indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed during or within 6 months of treatment with rituximab or a rituximab-containing regimen .

Bendamustine and Oral Pharmaceutical Composition

Mechanism of Action

Bendamustine 2-Hydroxyprop-1-yl Ester exerts its effects through its alkylating properties. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective against various malignancies .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Bendamustine 2-Hydroxyprop-1-yl Ester?

- A well-defined research question should specify the compound’s biological activity, synthesis mechanism, or pharmacokinetic properties. For example: “How does the esterification of bendamustine with 2-hydroxyprop-1-yl groups alter its solubility and bioavailability compared to the parent compound?” Avoid broad questions like “What is this compound?” as they lack analytical depth .

- Methodological Tip : Use a funnel approach—start with a general topic (e.g., “chemical modifications of bendamustine”) and narrow it by integrating variables like structural analogs, in vitro assays, or pharmacokinetic parameters .

Q. What experimental protocols are critical for characterizing this compound?

- Essential Steps :

- Synthesis Validation : Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) and structural integrity. Reference patent EP2468784 for esterification methodologies .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via mass spectrometry (MS) .

- Data Table :

| Parameter | Method | Conditions | Acceptable Range |

|---|---|---|---|

| Purity | HPLC | C18 column, 254 nm | ≥98% |

| Structural Confirmation | ¹H/¹³C NMR | DMSO-d6, 400 MHz | Match reference spectra |

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Guidelines :

- Animal Models : Use standardized protocols for dosing (e.g., 100 mg/kg in BALB/c mice) and plasma sampling intervals (0, 1, 3, 6, 12, 24 hours post-administration).

- Analytical Consistency : Validate LC-MS/MS methods with internal standards (e.g., deuterated analogs) to minimize matrix effects .

- Documentation : Include batch numbers, solvent suppliers, and instrument calibration logs in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?

- Approach :

- Dose-Response Variability : Compare IC50 values in leukemia (e.g., Jurkat) vs. solid tumor (e.g., HeLa) models, controlling for metabolic enzyme expression (e.g., CYP3A4) .

- Mechanistic Validation : Use siRNA knockdowns to isolate pathways (e.g., DNA alkylation vs. oxidative stress) contributing to cell death discrepancies .

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in culture media) .

Q. How does co-administration with monoclonal antibodies (e.g., rituximab) affect this compound’s pharmacokinetics?

- Key Findings :

- No Interaction : A 2023 study found no statistically significant change in bendamustine clearance (p > 0.05) when combined with rituximab in lymphoma patients .

- Methodological Note : Use population pharmacokinetic modeling to account for inter-patient variability in drug metabolism .

Q. What advanced techniques quantify metabolic byproducts of this compound in vivo?

- Tools :

- Metabolomics : Employ ultra-high-resolution MS coupled with stable isotope tracing to detect hydroxylated or glucuronidated metabolites .

- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound in rodent models to map organ-specific accumulation .

- Data Table :

| Metabolite | Detection Method | Half-life (h) | Major Organs |

|---|---|---|---|

| 2-Hydroxypropyl-Bendamustine | LC-MS/MS | 2.8 ± 0.3 | Liver, Kidney |

| Bendamustine-glucuronide | HRMS-Orbitrap | 4.1 ± 0.5 | Plasma, Intestinal |

Q. Methodological Best Practices

Q. How should researchers address ethical and reproducibility challenges in preclinical studies?

- Ethics : Obtain institutional approval for animal welfare (e.g., 3R principles) and disclose conflicts of interest .

- Reproducibility : Share raw spectra, chromatograms, and statistical code in open-access repositories .

Q. What statistical models are optimal for analyzing dose-dependent toxicity data?

- Recommendations :

Comparison with Similar Compounds

Structural and Functional Comparisons

Bendamustine Dihydroxy Acid Ethyl Ester (Related Compound C)

- Molecular formula : C₁₈H₂₇N₃O₄.

- Molecular weight : 349.42 g/mol.

- Ester group : Ethyl ester (vs. 2-hydroxypropyl in the target compound).

- Storage : 2–8°C (cold chain required) .

Parent Compound: Bendamustine

- Key differences : The parent lacks esterification, resulting in higher reactivity but poorer solubility.

- Clinical efficacy : In relapsed/refractory CLL, bendamustine achieves 56% response rates at 70 mg/m² doses, with median overall survival of 45.6 months .

Pharmacokinetic and Toxicity Profiles

- Ethyl ester : Used as a reference standard in analytical testing, indicating its role in quality control rather than therapeutic use .

- Bendamustine: Myelotoxicity (grade 3–4 leukopenia in 50% of patients) and infections are dose-limiting .

Regulatory and Patent Landscape

Properties

Molecular Formula |

C19H27Cl2N3O3 |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

2-hydroxypropyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |

InChI |

InChI=1S/C19H27Cl2N3O3/c1-14(25)13-27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |

InChI Key |

DPJNJXZCGGZVAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.